

# TYRA-200: Investigating FGFR2 Fusion Proteins in Cancer Research

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Compound of Interest		
Compound Name:	TYRA-200	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

TYRA-200 is an investigatory, orally available small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with potent activity against FGFR1, FGFR2, and FGFR3.[1] It was specifically designed to address the challenges of acquired resistance to existing FGFR inhibitors by targeting common resistance mutations, including those in the gatekeeper and molecular brake regions of the FGFR2 kinase domain.[2][3] FGFR2 gene fusions are oncogenic drivers in various solid tumors, most notably intrahepatic cholangiocarcinoma (iCCA).[2] These application notes provide a comprehensive overview of TYRA-200 and detailed protocols for its use in preclinical research to investigate FGFR2 fusion proteins.

## **Mechanism of Action**

TYRA-200 is a selective inhibitor of FGFR1/2/3, demonstrating a favorable selectivity profile with significantly less activity against FGFR4, which is associated with toxicities such as diarrhea and liver toxicity. The binding of fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and migration. FGFR2 fusion proteins lead to ligand-independent dimerization and constitutive activation of this signaling cascade. TYRA-200 competitively binds to the ATP-binding pocket of the FGFR2

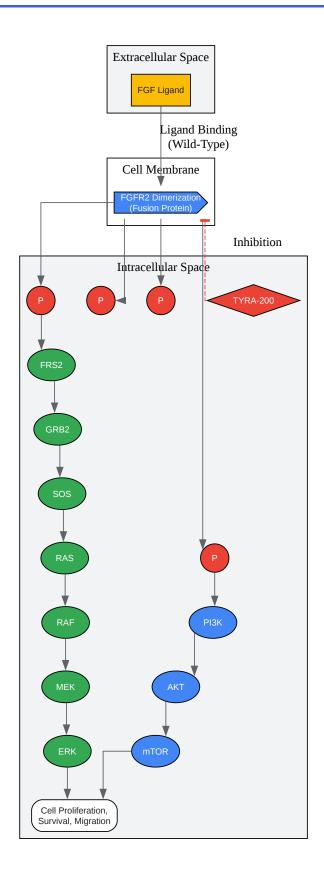


# Methodological & Application

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kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling. Its adaptable binding mode allows it to maintain potency against various mutations that can cause resistance to other FGFR inhibitors.





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Caption: Simplified FGFR2 Signaling Pathway and TYRA-200 Inhibition.



# Data Presentation In Vitro Efficacy of TYRA-200

**TYRA-200** has demonstrated potent inhibitory activity against wild-type FGFR2, FGFR2 fusions, and a range of clinically observed resistance mutations in both enzymatic and cellular assays.

Table 1: Enzymatic IC50 Values of TYRA-200 Against FGFR2 Variants

FGFR2 Variant	IC50 (nM)
Wild-Type	<1
Molecular Brake Mutations	
N550D	<1
N550H	<1
N550K	<1
E566A	<1
Gatekeeper Mutations	
V565F	<1
V565L	<1

Enzymatic IC50 measurements were generated at Reaction Biology Corp.

Table 2: Cellular IC50 Values of TYRA-200 in FGFR2-Altered Cell Lines



Cell Line	FGFR2 Alteration	IC50 (nM)
Ba/F3	Wild-Type FGFR2	3.0 - 27
Ba/F3	FGFR2 K660N	3.0 - 27
Ba/F3	FGFR2 K660E	3.0 - 27
Ba/F3	FGFR2 V565F	3.0 - 27
Ba/F3	FGFR2 V565L	3.0 - 27
Ba/F3	FGFR2 N540K	3.0 - 27
SNU-16	FGFR2 Amplification	9.7
AN3CA	FGFR2 N550K	11

# In Vivo Efficacy of TYRA-200

Preclinical studies using xenograft and allograft models have shown significant tumor growth inhibition and regression with oral administration of **TYRA-200**.

Table 3: In Vivo Antitumor Activity of TYRA-200



Model	Cell Line	FGFR2 Alteration	Treatment	Tumor Growth Inhibition/Regr ession
Allograft	Ba/F3	FGFR2 V565F	TYRA-200 (10 mg/kg BID)	64% Regression
Allograft	Ba/F3	FGFR2 V565F	TYRA-200 (15 mg/kg BID)	Tumor Shrinkage
Xenograft	AN3CA	FGFR2 N550K	TYRA-200 (10 mg/kg BID)	14% Regression
Xenograft	AN3CA	FGFR2 N550K	TYRA-200 (15 mg/kg BID)	56% Regression
Xenograft	AN3CA	FGFR2 N550K	Futibatinib (15 mg/kg QD)	5% Regression

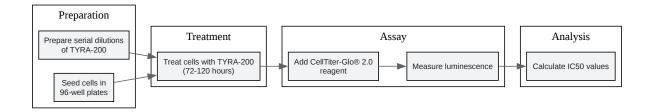
BID: twice daily; QD: once daily.

# **Experimental Protocols**

The following protocols are provided as a guide for the preclinical evaluation of **TYRA-200**. Researchers should optimize these protocols for their specific experimental conditions.

## **Protocol 1: In Vitro Cell Viability Assay**

This protocol describes how to assess the effect of **TYRA-200** on the viability of cancer cell lines harboring FGFR2 fusions or mutations.





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**Caption:** Workflow for Cell Viability Assay.

#### Materials:

- Cancer cell line with known FGFR2 fusion or mutation (e.g., SNU-16, AN3CA, or engineered Ba/F3 cells)
- Complete cell culture medium
- TYRA-200 (stock solution in DMSO)
- 96-well clear bottom white plates
- CellTiter-Glo® 2.0 Assay kit (Promega)
- Luminometer

#### Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 μL of complete medium. Allow cells to adhere and grow for 24 hours.
- Compound Preparation: Prepare a 2X serial dilution of TYRA-200 in complete medium.
   Include a vehicle control (DMSO) at the same concentration as the highest TYRA-200 concentration.
- Cell Treatment: Remove the medium from the wells and add 100 μL of the prepared TYRA-200 dilutions or vehicle control.
- Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
- Cell Viability Measurement:
  - Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
  - Add 100 μL of CellTiter-Glo® 2.0 reagent to each well.

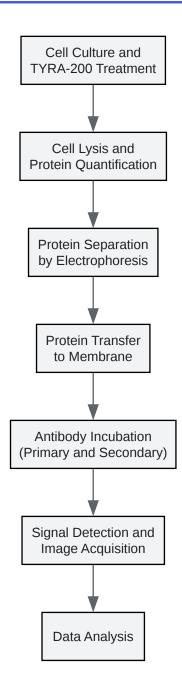


- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
  - Subtract the average background luminescence (from wells with medium only) from all experimental wells.
  - Normalize the data to the vehicle-treated control cells to determine the percentage of viability.
  - Plot the percentage of viability against the log of the TYRA-200 concentration and use a non-linear regression model to calculate the IC50 value.

# **Protocol 2: Western Blot Analysis of FGFR2 Signaling**

This protocol details the investigation of **TYRA-200**'s effect on the phosphorylation of FGFR2 and its downstream signaling proteins.





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Caption: Workflow for Western Blot Analysis.

#### Materials:

- Cancer cell line with FGFR2 fusion or mutation
- TYRA-200
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-FGFR2 (Tyr653/654), anti-total-FGFR2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system (e.g., Simple Western Jess)

#### Procedure:

- Cell Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with various concentrations of **TYRA-200** (e.g., 10, 50, 100 nM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).
- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Add ice-cold lysis buffer and scrape the cells.
  - Incubate the lysate on ice for 30 minutes.
  - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.



- Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
- Electrophoresis and Transfer:
  - Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Signal Detection:
  - Apply ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
- Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

# Protocol 3: In Vivo Xenograft/Allograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **TYRA-200** in a mouse model.





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**Caption:** Workflow for In Vivo Tumor Model Study.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- FGFR2-altered cancer cell line (e.g., AN3CA or Ba/F3-FGFR2 V565F)
- Matrigel (optional)
- TYRA-200
- Vehicle control (e.g., 0.5% HPMC + 0.2% Tween 80)
- Calipers

#### Procedure:

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10<sup>6</sup> cells in 100 μL PBS, with or without Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
- Treatment Administration: Administer TYRA-200 orally at the desired doses (e.g., 10 or 15 mg/kg, BID) and schedule. Administer the vehicle control to the control group.
- Data Collection:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
     (Volume = 0.5 x Length x Width²).
  - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).



 Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition or regression compared to the vehicle control group.

# **Clinical Development**

**TYRA-200** is currently being evaluated in a Phase 1 clinical trial, SURF201 (NCT06160752), for patients with advanced solid tumors harboring activating FGFR2 gene alterations. This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of **TYRA-200**.

### Conclusion

**TYRA-200** is a promising next-generation FGFR inhibitor with potent activity against FGFR2 fusion proteins and clinically relevant resistance mutations. The provided data and protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of **TYRA-200** in FGFR2-driven cancers. These studies will be crucial in advancing our understanding of this targeted therapy and its potential clinical applications.

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